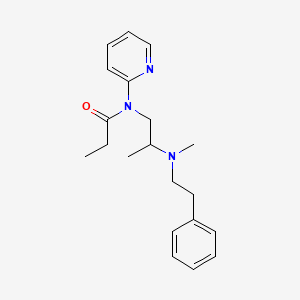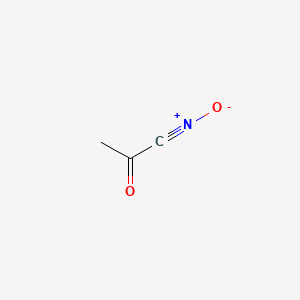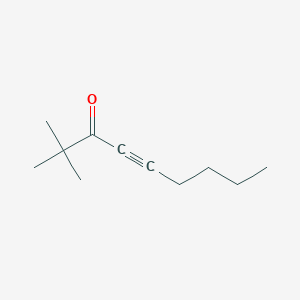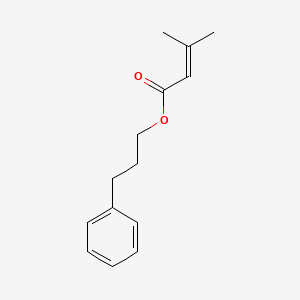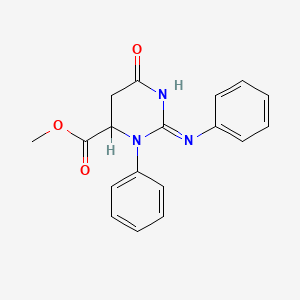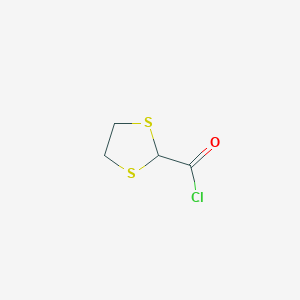
1,3-dithiolane-2-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolane-2-carbonyl Chloride is an organosulfur compound that features a five-membered ring containing two sulfur atoms and a carbonyl chloride group
Métodos De Preparación
1,3-Dithiolane-2-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products. Industrial production methods often utilize similar catalytic processes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1,3-Dithiolane-2-carbonyl Chloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It reacts with nucleophiles such as organolithium compounds (RLi) or Grignard reagents (RMgX) to form various substituted products.
Major Products: These reactions typically yield derivatives of the original compound, such as dithiolane derivatives or carbonyl compounds.
Aplicaciones Científicas De Investigación
1,3-Dithiolane-2-carbonyl Chloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolane-2-carbonyl Chloride involves its ability to form stable intermediates through the formation of thioacetal linkages. These linkages protect carbonyl groups during synthetic processes, allowing for selective reactions to occur . The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, facilitating a wide range of chemical transformations .
Comparación Con Compuestos Similares
1,3-Dithiolane-2-carbonyl Chloride can be compared with other similar compounds such as:
1,3-Dithiane: Another sulfur-containing compound used for similar protective purposes in organic synthesis.
1,2-Ethanedithiol: Used in the formation of dithiolane rings but differs in its reactivity and applications.
1,3-Propanedithiol: Often used in the synthesis of 1,3-dithiolane derivatives, offering different reactivity profiles.
These compounds share similarities in their sulfur-containing ring structures but differ in their specific applications and reactivity, highlighting the unique properties of this compound .
Propiedades
Número CAS |
56380-59-7 |
|---|---|
Fórmula molecular |
C4H5ClOS2 |
Peso molecular |
168.7 g/mol |
Nombre IUPAC |
1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C4H5ClOS2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2 |
Clave InChI |
ZGJFDDFHUWWJMS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


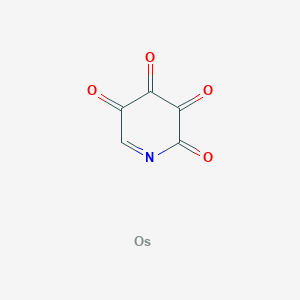

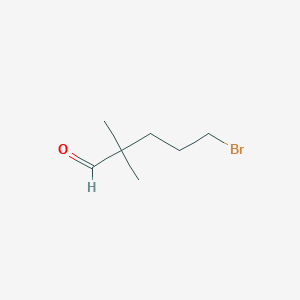
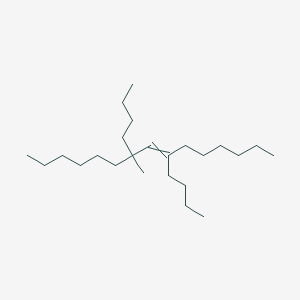
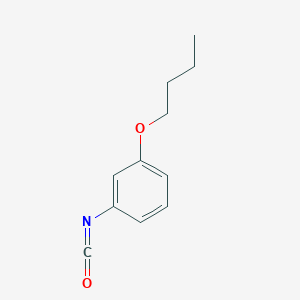
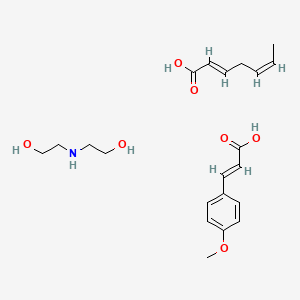
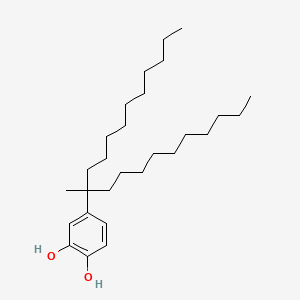
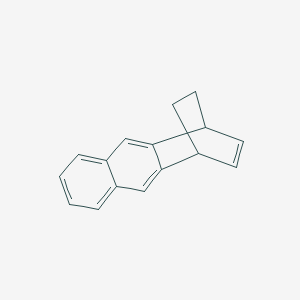
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
